N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Description
N-[3’-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide is a chemical compound used in scientific research. It possesses diverse applications due to its unique structure and properties. The molecular formula is C22H22N4O4S, with an average mass of 438.500 Da and a monoisotopic mass of 438.136169 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its formula. It contains a spiro[indole-3,2’-[1,3,4]thiadiazol] core, which is a fused ring system containing an indole ring and a thiadiazole ring . This core is further substituted with various functional groups, including an acetyl group, an ethoxybenzyl group, and an acetamide group .Scientific Research Applications
Synthesis and Cellular Impact
A series of compounds, including derivatives of N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide, were synthesized to study their impact on cell death, specifically targeting MCF-7 cells (breast cancer cells) through G2/M phase cell cycle arrest. The synthesis process involved various spectroscopic studies, highlighting the potential of these compounds in cancer research (Shyamsivappan et al., 2022).
Novel Heterocyclic Spiro Derivatives
Research focused on the extraction of isatin from Couroupita guianesis and the synthesis of novel heterocyclic spiro derivatives. These derivatives, including the chemical structure of interest, have been identified as potential raw materials for drug synthesis, demonstrating the synthetic versatility and potential pharmacological applications of isatin-derived compounds (Tripathi & Sonawane, 2013).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of spiro[indole-3,2'-[1,3,4]thiadiazol]-derived compounds have been explored, showing significant activity against various Gram-positive and Gram-negative bacteria. These studies demonstrate the potential of these compounds in developing new therapeutic agents with both antimicrobial and anticancer properties (Olomola, Bada, & Obafemi, 2009).
Corrosion Inhibition
In the context of industrial applications, derivatives of N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide have been investigated as efficient corrosion inhibitors for petroleum oil well/tubing steel. This research highlights the diverse applications of these compounds beyond pharmacology, showing their potential in materials science and corrosion protection (Tiwari, Mitra, & Yadav, 2021).
properties
IUPAC Name |
N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-30-19-12-8-5-9-16(19)13-25-18-11-7-6-10-17(18)22(20(25)29)26(15(3)28)24-21(31-22)23-14(2)27/h5-12H,4,13H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPHFXFPBSWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide |
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